molecular formula C14H17N5O4S2 B13371751 2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide

2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide

Cat. No.: B13371751
M. Wt: 383.5 g/mol
InChI Key: BARXLCYIYYIREE-UHFFFAOYSA-N
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Description

2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide is a complex heterocyclic compound that features a unique structure incorporating nitrogen, oxygen, and sulfur atoms

Preparation Methods

The synthesis of 2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide can be achieved through various synthetic routes. One efficient method involves a one-pot, multi-component reaction using aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid catalyst under solvent-free microwave irradiation . This green synthesis approach is advantageous due to its high yield, short reaction time, and environmentally friendly conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity, leading to the inhibition of key enzymes and pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar compounds to 2-{[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide include other thiadiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:

Properties

Molecular Formula

C14H17N5O4S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(2-methoxyethyl)-2,6-dioxo-10-thia-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-11-yl]sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C14H17N5O4S2/c1-17(2)9(20)7-24-14-16-19-11(21)8-6-18(4-5-23-3)12(22)10(8)15-13(19)25-14/h4-7H2,1-3H3

InChI Key

BARXLCYIYYIREE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NN2C(=O)C3=C(C(=O)N(C3)CCOC)N=C2S1

Origin of Product

United States

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